Salvisyrianone

Vue d'ensemble

Description

Salvisyrianone is a natural diterpene compound isolated from the roots of the Salvadora syriaca plant and Cryptomeria taiwanensis. It is known for its potential antihypertensive and antitumor activities . This compound is characterized by its unique aromatic properties, making it a valuable ingredient in flavors and fragrances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Salvisyrianone is primarily obtained through solvent extraction and purification from the roots of Salvadora syriaca. The extraction process involves using appropriate solvents to isolate the compound, followed by distillation and crystallization to achieve a pure form .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale solvent extraction techniques. The raw material, Salvadora syriaca roots, is processed using solvents such as ethanol or methanol. The extract is then subjected to various purification steps, including distillation and crystallization, to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Salvisyrianone undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Salvisyrianone has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antihypertensive and antitumor activities.

Medicine: Investigated for its therapeutic potential in treating hypertension and cancer.

Industry: Utilized as an ingredient in flavors and fragrances due to its unique aromatic properties

Mécanisme D'action

The mechanism of action of Salvisyrianone involves its interaction with specific molecular targets and pathways. It is believed to exert its antihypertensive effects by modulating the activity of enzymes involved in blood pressure regulation. Additionally, its antitumor activity is thought to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Salvisyrianone is structurally similar to other diterpenes such as:

- Miltirone

- Cryptotanshinone

- Tanshinone IIA

- Primin

- Homoembelin

- Embelin

- Rapanone

- Alpha-Tocopherolquinone

- Coenzyme Q10

- Vitamin K1

These compounds share similar structural features but differ in their functional groups and bioactivities. For instance, miltirone is a crucial precursor in the biosynthesis of various tanshinones, while cryptotanshinone and tanshinone IIA are known for their anti-inflammatory and anticancer properties .

This compound stands out due to its unique aromatic properties and potential therapeutic applications in hypertension and cancer treatment .

Activité Biologique

Salvisyrianone is a compound derived from the Salvia genus, particularly noted for its presence in Salvia miltiorrhiza, a plant renowned in traditional Chinese medicine for its therapeutic properties. This article delves into the biological activities associated with this compound, drawing on various studies that highlight its pharmacological potential.

Chemical Structure and Biosynthesis

This compound is classified as a diterpenoid, which are compounds characterized by their complex structures and diverse biological activities. The biosynthesis of this compound and related diterpenoids involves several enzymatic pathways, primarily initiated from geranylgeranyl diphosphate (GGPP). Key enzymes include copalyl diphosphate synthase (CPS) and kaurene synthase-like cyclases (KSL), which facilitate the conversion of GGPP into various diterpenoid precursors .

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : this compound has shown significant antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Cardiovascular Benefits : The compound has been linked to vasorelaxation effects, suggesting its utility in treating cardiovascular disorders by improving blood flow and reducing ischemic damage .

Case Studies and Research Findings

A series of studies have explored the efficacy of this compound in various contexts:

- Vasorelaxation Studies : In vitro experiments demonstrated that this compound significantly relaxes vascular smooth muscle cells, indicating its potential as a treatment for hypertension and other cardiovascular diseases. The mechanism appears to involve the modulation of calcium ion channels and nitric oxide pathways .

- Anti-cancer Activity : Preliminary research indicates that this compound may possess anti-cancer properties. In cell line studies, it inhibited the proliferation of cancer cells, suggesting a possible role in cancer therapy. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Recent studies have suggested that this compound can protect neuronal cells from oxidative damage, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Propriétés

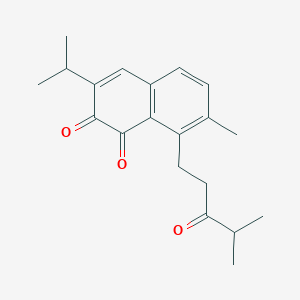

IUPAC Name |

7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPHTQAHFLSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of salvisyrianone?

A1: The research paper focuses on the cardiovascular effects of the crude extract and other isolated compounds from Salvia syriaca roots. While the study mentions this compound as a newly discovered rearranged diterpene, it does not provide information about its specific biological activity or potential cardiovascular effects. The paper primarily focuses on the antihypertensive activity observed in the crude extract and attributes this effect to the presence of ferruginol and 3β-hydroxystigmast-5-en-7-one. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.